Enhanced Thermal Stability Over 9,9-Dimethylxanthene
The introduction of tert-butyl groups at the 2- and 7-positions of the xanthene core dramatically increases the thermal stability of the compound compared to its direct analog, 9,9-dimethylxanthene. This is quantitatively demonstrated by a >150 °C increase in melting point, which directly correlates to enhanced robustness in high-temperature synthetic and catalytic applications .
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 188–192 °C |
| Comparator Or Baseline | 9,9-Dimethylxanthene: 35–38 °C |
| Quantified Difference | Increase of approximately 150–155 °C |
| Conditions | Literature-reported melting points for pure compounds |
Why This Matters
Higher thermal stability ensures the compound remains a solid under a wider range of reaction and storage conditions, reducing decomposition risks and enabling its use in high-temperature processes where the unsubstituted analog would melt or degrade.
